molecular formula C8H8FIO B2765314 (5-Fluoro-2-iodo-3-methylphenyl)methanol CAS No. 1221565-69-0

(5-Fluoro-2-iodo-3-methylphenyl)methanol

Cat. No.: B2765314
CAS No.: 1221565-69-0
M. Wt: 266.054
InChI Key: NAAURNLCWDNWDV-UHFFFAOYSA-N
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Description

(5-Fluoro-2-iodo-3-methylphenyl)methanol is an organic compound with the molecular formula C8H8FIO It is a derivative of phenylmethanol, where the phenyl ring is substituted with fluorine, iodine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-iodo-3-methylphenyl)methanol typically involves the following steps:

    Halogenation: The introduction of fluorine and iodine atoms onto the phenyl ring can be achieved through halogenation reactions. This step often requires the use of halogenating agents such as iodine monochloride (ICl) and fluorine gas (F2) under controlled conditions.

    Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).

    Reduction: The final step involves the reduction of the intermediate compound to form this compound. This can be done using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: to control reaction conditions and optimize yield.

    Purification techniques: such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-iodo-3-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding hydrocarbon using strong reducing agents.

    Substitution: The halogen atoms (fluorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) under appropriate conditions.

Major Products

    Oxidation: Formation of (5-Fluoro-2-iodo-3-methylphenyl)aldehyde or (5-Fluoro-2-iodo-3-methylbenzoic acid).

    Reduction: Formation of (5-Fluoro-2-iodo-3-methylphenyl)methane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Fluoro-2-iodo-3-methylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are often screened for pharmacological activities.

    Medicine: Explored as a potential lead compound in drug discovery programs. Its structural features make it a candidate for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials. Its unique properties are leveraged in the design of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-iodo-3-methylphenyl)methanol depends on its specific application:

    Biological Activity: The compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and selectivity.

    Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine and iodine atoms, which can affect the stability and reactivity of intermediates formed during chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (5-Fluoro-3-iodo-2-methylphenyl)methanol: A closely related compound with a different substitution pattern.

    (2-Iodo-3-methylphenyl)methanol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    (5-Fluoro-2-iodophenyl)methanol: Lacks the methyl group, affecting its steric and electronic properties.

Uniqueness

(5-Fluoro-2-iodo-3-methylphenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of fluorine, iodine, and a methyl group on the phenyl ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(5-fluoro-2-iodo-3-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FIO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAURNLCWDNWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1I)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-fluoro-2-iodo-3-methyl-benzoic acid methyl ester (11.2 g) in dichloromethane (80 mL) was added dropwise over 25 minutes diisobutyl aluminium hydride (113 mL, 1.02 mol/L hexane solution) at −78° C., and the mixture was stirred at the same temperature for 30 minutes. To the reaction mixture was added dropwise methanol (10 mL) at the same temperature, and the mixture was stirred for 10 minutes. To the reaction mixture was added a saturated potassium sodium tartrate tetrahydrate aqueous solution (300 mL) under ice-cooling, and the mixture was stirred for 30 minutes. The reaction mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was washed with hexane to give (5-fluoro-2-iodo-3-methyl-phenyl)methanol (7.15 g). To a suspension of the obtained compound (7.15 g) in chloroform (53 mL) and acetone (5.2 mL) was added manganese dioxide, and the mixture was stirred at room temperature for 4 hours. The reaction mixture was filtered through a Celite pad, and the filtrate was concentrated. The residue was purified by column chromatography on silica gel (eluent: ethyl acetate/n-hexane=0-15%) to give the title compound (3.54 g).
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
113 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
potassium sodium tartrate tetrahydrate
Quantity
300 mL
Type
reactant
Reaction Step Three

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